molecular formula C5H11N B083417 tert-Butylazomethine CAS No. 13987-61-6

tert-Butylazomethine

Cat. No.: B083417
CAS No.: 13987-61-6
M. Wt: 85.15 g/mol
InChI Key: RSUCYDXEFFBUSN-UHFFFAOYSA-N
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Description

tert-Butylazomethine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound has a molecular formula of C5H11N and is known for its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylazomethine can be achieved through various methods. One common approach involves the reaction of isobutylene with methyleneamine under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butylazomethine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

tert-Butylazomethine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butylazomethine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butylazomethine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-tert-butylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2,3)6-4/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUCYDXEFFBUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065689
Record name 2-Propanamine, 2-methyl-N-methylene-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13987-61-6
Record name 2-Methyl-N-methylene-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13987-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylazomethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 2-methyl-N-methylene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, 2-methyl-N-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylene-tert-butylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.333
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Record name TERT-BUTYLAZOMETHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW8995TTJ9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key chemical reaction N-methylene-t-butylamine is known to participate in?

A1: N-methylene-t-butylamine readily undergoes homolytic addition reactions with various free radicals (X•). This reaction leads to the formation of aminyl radicals (•CH2N(H)tBu) []. This property makes it a useful reagent for generating and studying aminyl radicals.

Q2: Can N-methylene-t-butylamine be used in the synthesis of organophosphorus compounds?

A3: Yes, N-methylene-t-butylamine serves as a starting material for synthesizing iminodimethylene diphosphonic acid (HN[CH2P(O)(OH)2]2) []. This is achieved through a multi-step process involving reaction with formaldehyde and diethylphosphonate, followed by ester hydrolysis and isobutylene elimination.

Q3: How does N-tert-butylmethanimine N-oxide, a derivative of N-methylene-t-butylamine, function as a spin-trapping probe?

A4: N-tert-butylmethanimine N-oxide is a potent spin-trapping probe used to study biologically relevant radicals [, ]. It reacts with radicals to form stable radical adducts detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. This allows researchers to identify and quantify short-lived radical species.

Q4: Have there been any computational studies investigating the reactivity of N-tert-butylmethanimine N-oxide?

A5: Yes, Density Functional Theory (DFT) studies have been conducted to explore the solvent effects on the cycloaddition reaction of N-tert-butylmethanimine N-oxide with styrene []. These studies provide insights into the regioselectivity of the reaction and the stability of the resulting cycloadducts in different solvents.

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